molecular formula C24H18ClN3O5 B040459 Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate CAS No. 417722-95-3

Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate

Cat. No. B040459
M. Wt: 463.9 g/mol
InChI Key: BNMGPDZKAHVEQH-UHFFFAOYSA-N
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Description

    • Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate is a compound with potential relevance in various chemical and pharmaceutical fields. It is related to heterocyclic systems and quinoline derivatives.
  • Synthesis Analysis

    • The synthesis of similar compounds involves various reactions, including condensation and nucleophilic substitution, to achieve the desired molecular structure (Hui et al., 2000).
    • Another related synthesis method involves acylation and nucleophilic substitution from initial compounds like 6-chloropyrimidine-4-amine (Gan et al., 2021).
  • Molecular Structure Analysis

    • The molecular structure of similar compounds often involves complex arrangements with planar and perpendicular substituents, as observed in crystallographic studies (Baba et al., 2019).
  • Chemical Reactions and Properties

    • Chemical reactions of related quinoline derivatives include reactions with thiolactic acid and various antibacterial and antifungal screenings (Rana et al., 2008).
  • Physical Properties Analysis

    • The physical properties of such compounds are often explored through spectroscopic methods, X-ray crystallography, and density functional theory (DFT) calculations (Fatma et al., 2017).
  • Chemical Properties Analysis

    • The chemical properties of related compounds include interactions like hydrogen bonding and π–π stacking, contributing to their stability and reactivity (Shen et al., 2008).

Scientific Research Applications

  • A related compound, phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, serves as an important intermediate in antitumor drugs. Its synthesis has been optimized for efficient production (Gan et al., 2021).

  • Certain derivatives of this compound demonstrate potential as promising anti-tumor agents, particularly for breast cancer treatment (Perković et al., 2016).

  • New compounds synthesized from related chemical structures show potential antibacterial and antifungal activities against various bacteria and fungi (Desai et al., 2007).

  • Some derivatives are identified as potent inhibitors of acetylcholinesterase, suggesting potential applications in treating enzyme deficiencies (Dundar et al., 2019).

  • Various derivatives exhibit promising anti-cancer and HIV properties, hinting at their potential for further development in antimicrobial applications (Patel et al., 2013).

  • Some compounds in this category have shown distinct selectivity for butyrylcholinesterase inhibition, making them suitable for further optimization and clinical trials (Krátký et al., 2016).

  • Novel derivatives containing lawsone demonstrate potential antioxidant and antitumor activities (Hassanien et al., 2022).

  • Specific 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones show promising antimicrobial activity, with several compounds exhibiting activity comparable to standard drugs (Patel & Shaikh, 2011).

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry, given its structural similarity to known receptor tyrosine kinase inhibitors .

properties

IUPAC Name

phenyl N-[4-(6-carbamoyl-7-methoxyquinolin-4-yl)oxy-2-chlorophenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O5/c1-31-22-13-20-16(12-17(22)23(26)29)21(9-10-27-20)32-15-7-8-19(18(25)11-15)28-24(30)33-14-5-3-2-4-6-14/h2-13H,1H3,(H2,26,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMGPDZKAHVEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)OC4=CC=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate

CAS RN

417722-95-3
Record name [4-[[6-(Aminocarbonyl)-7-methoxy-4-quinolinyl]oxy]-2-chlorophenyl]carbamic acid phenyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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